L-threo-Ritalinic Acid is classified as a chiral compound belonging to the class of phenethylamines. It is a stereoisomer of Ritalinic Acid, which itself is derived from methylphenidate. The chemical formula for L-threo-Ritalinic Acid is , and it features a carboxylic acid group and a tertiary amine. This compound is primarily sourced from the hydrolysis of methylphenidate, where it can be isolated as one of the resulting products .
The synthesis of L-threo-Ritalinic Acid involves several key steps, often beginning with the resolution of racemic threo-Ritalinic Acid using chiral resolving agents. One efficient method includes:
This synthetic route allows for high optical purity of L-threo-Ritalinic Acid, which is crucial for its biological activity.
L-threo-Ritalinic Acid has a complex molecular structure characterized by:
L-threo-Ritalinic Acid participates in various chemical reactions, primarily involving:
These reactions are essential for both synthetic applications and potential therapeutic formulations.
The mechanism of action for L-threo-Ritalinic Acid is closely related to its role as a precursor to methylphenidate, which acts primarily as a central nervous system stimulant. It is believed to exert its effects through:
L-threo-Ritalinic Acid exhibits several notable physical and chemical properties:
These properties are crucial for its application in pharmaceuticals.
L-threo-Ritalinic Acid has several scientific applications:
L-threo-Ritalinic Acid ((2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid; CAS 129389-68-0) is a chiral molecule with two adjacent stereogenic centers, producing distinct threo and erythro diastereomers. The absolute configuration at these centers defines its biological relevance as the primary inactive metabolite of L-methylphenidate. The L-threo designation specifies the (2S,2'S) enantiomer, confirmed through X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy [1] [6] [10].
Isomeric Differentiation:
Table 1: Stereochemical Descriptors of Ritalinic Acid Isomers
Isomer | Absolute Configuration | Dihedral Angle (H-C2-C2'-H) | Biological Role |
---|---|---|---|
L-threo | (2S,2'S) | 180° | Inactive metabolite |
D-threo | (2R,2'R) | 180° | Precursor to active drugs |
Erythro (racemic) | (2R,2'S)/(2S,2'R) | 60° | Thermally unstable |
NMR coupling constants (JHH = 9.8 Hz) further validate the antiperiplanar conformation in solution, distinguishing L-threo from erythro isomers (JHH = 4–5 Hz) [2] [10].
Physicochemical Properties:L-threo-Ritalinic Acid (C13H17NO2; MW 219.28 g/mol) is a zwitterionic solid with limited aqueous solubility (0.1–1 mg/mL). It demonstrates preferential solubility in polar organic solvents (e.g., methanol, dimethyl sulfoxide) but degrades in acidic/basic conditions, prompting storage at –20°C [1] [8]. Hydrolysis of the parent methyl ester (±)-threo-methylphenidate yields the acid in 40% at pH 5–7, with crystallization optimally near neutrality [2] [9].
Crystallography:Crystals belong to the monoclinic P21/n space group with unit cell dimensions:
The lattice features intermolecular O–H···N hydrogen bonds (2.65–2.70 Å) between carboxyl and piperidinyl groups, stabilizing an extended conformation. The antiperiplanar alignment minimizes steric clashes (gauche+–gauche− interactions), with torsion angles of 174.5° at the C2–C2' bond [9].
Stability Profile:
Table 2: Crystallographic Parameters of L-threo-Ritalinic Acid
Parameter | Value |
---|---|
Space group | P21/n |
Unit cell volume | 1127.5 ų |
Density | 1.292 Mg/m³ |
Hydrogen bonds | O1–H···N1 (2.65 Å) |
Torsion angle (C2–C2') | 174.5° |
Enantiomeric Differences:L-threo- and D-threo-ritalinic acids share identical physical properties (melting point, solubility) but exhibit divergent pharmacological behaviors. The D-enantiomer serves as a precursor to dexmethylphenidate, a clinically active ADHD drug, while the L-enantiomer lacks affinity for dopamine transporters (>100-fold lower activity) [7]. Resolution of racemic threo-ritalinic acid exploits stereoselective salt formation: D-threo complexes efficiently with O,O'-dibenzoyl-L-tartaric acid in toluene/methanol, yielding 92% enantiopure solid after two recrystallizations [5].
Table 3: Enantiomeric Resolution Efficiency Using Chiral Carboxylic Acids
Resolving Agent | Solvent System | Enantiomer Recovered | Yield (%) | e.e. (%) |
---|---|---|---|---|
O,O'-Di-p-toluoyl-L-tartaric acid | Methanol | L-threo | 85 | 98 |
O,O'-Dibenzoyl-L-tartaric acid | Toluene/Methanol | D-threo | 92 | 99 |
Diastereomeric Contrasts:
Metabolic Context:Hepatic metabolism of methylphenidate occurs enantioselectively: D-threo-methylphenidate clears 3–5× slower than L-threo, leading to higher plasma concentrations of D-threo-ritalinic acid. Despite this, both enantiomers of ritalinic acid are pharmacologically inert, contrasting sharply with their esterified precursors [7] [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: